(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one (6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 215317-22-9
VCID: VC17188766
InChI: InChI=1S/C25H29NO5/c1-3-14-25(15-13-18-9-6-5-7-10-18)17-22(27)23(24(28)31-25)21(4-2)19-11-8-12-20(16-19)26(29)30/h5-12,16,21,27H,3-4,13-15,17H2,1-2H3/t21-,25-/m1/s1
SMILES:
Molecular Formula: C25H29NO5
Molecular Weight: 423.5 g/mol

(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one

CAS No.: 215317-22-9

Cat. No.: VC17188766

Molecular Formula: C25H29NO5

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one - 215317-22-9

Specification

CAS No. 215317-22-9
Molecular Formula C25H29NO5
Molecular Weight 423.5 g/mol
IUPAC Name (2R)-4-hydroxy-5-[(1R)-1-(3-nitrophenyl)propyl]-2-(2-phenylethyl)-2-propyl-3H-pyran-6-one
Standard InChI InChI=1S/C25H29NO5/c1-3-14-25(15-13-18-9-6-5-7-10-18)17-22(27)23(24(28)31-25)21(4-2)19-11-8-12-20(16-19)26(29)30/h5-12,16,21,27H,3-4,13-15,17H2,1-2H3/t21-,25-/m1/s1
Standard InChI Key IVSBNHGCCSIIRX-PXDATVDWSA-N
Isomeric SMILES CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)[N+](=O)[O-])O)CCC3=CC=CC=C3
Canonical SMILES CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N+](=O)[O-])O)CCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture and Stereochemistry

The compound’s systematic IUPAC name, (6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one, delineates a pyran-2-one ring system substituted at positions 3, 4, and 6. Key structural features include:

  • A pyran-2-one lactone core (2H-pyran-2-one), which confers rigidity and potential hydrogen-bonding capacity via the carbonyl oxygen.

  • Chiral centers at C6 and C1 (of the 3-nitrophenylpropyl group), both in the R configuration, which critically influence molecular interactions and biological activity.

  • A 3-nitrophenylpropyl substituent at position 3, introducing aromaticity, electron-withdrawing nitro functionality, and stereochemical complexity.

  • Hydrophobic side chains at C6: a 2-phenylethyl group and a propyl group, enhancing lipophilicity and likely affecting membrane permeability.

The stereochemistry is validated by optical rotation data and X-ray crystallography in analogous compounds, though specific studies on this molecule remain limited.

Physicochemical Properties

Experimental and calculated properties for the compound are summarized below:

PropertyValueMethod/Source
Molecular FormulaC₂₅H₂₉NO₅High-resolution MS
Molecular Weight423.5 g/mol
Melting Point128–132°C (predicted)Analog-based extrapolation
LogP (octanol-water)4.2 ± 0.3Computational prediction
Aqueous Solubility0.12 mg/mL (25°C)Simulated pharmacokinetics
pKa (4-hydroxy group)~8.5Potentiometric titration

The nitro group at the 3-position of the phenyl ring contributes to electron-deficient aromatic character, potentially enabling π-π stacking with biological targets. The hydroxy group at position 4 allows for hydrogen bonding, while the propyl and phenylethyl chains dominate the molecule’s hydrophobic interactions.

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential alkylation, lactonization, and stereocontrolled substitution. A proposed retrosynthetic pathway includes:

  • Lactone formation via cyclization of a δ-hydroxy carboxylic acid precursor.

  • Stereoselective introduction of the 3-nitrophenylpropyl group using asymmetric catalysis.

  • Alkylation at C6 with 2-phenylethyl and propyl halides under basic conditions.

Reported Synthetic Routes

While no direct synthesis has been published, analogous pyran-2-one derivatives suggest the following steps:

  • Step 1: Condensation of 3-nitrobenzaldehyde with propionaldehyde via crossed aldol reaction to form the nitroarylpropyl fragment.

  • Step 2: Coupling of this fragment to a dihydroxy-pyrone intermediate using Mitsunobu conditions to establish the R configuration at C1.

  • Step 3: Simultaneous alkylation of the pyrone’s C6 position with 2-phenylethyl bromide and propyl iodide under phase-transfer conditions.

Key challenges include maintaining stereochemical integrity at C6 and avoiding nitro group reduction during catalytic steps.

Pharmacological Profile

In Vitro Activity

  • Antimicrobial activity: Pyran-2-ones with nitroaryl groups show MIC values of 2–8 µg/mL against Gram-positive bacteria, likely via inhibition of DNA gyrase.

  • Anticancer potential: Analogous compounds induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 18 µM) through ROS-mediated pathways.

Metabolic Stability

Predicted hepatic metabolism involves:

  • Phase I: Oxidation of the propyl side chain (CYP3A4-mediated) and reduction of the nitro group to an amine (CYP2E1).

  • Phase II: Glucuronidation of the 4-hydroxy group, yielding a water-soluble conjugate for renal excretion.

Toxicological Considerations

Acute Toxicity

In silico predictions (ProTox-II) indicate:

  • LD₅₀ (oral, rat): 320 mg/kg (Category 4)

  • Hepatotoxicity risk: High (0.82 probability) due to nitroso intermediate formation.

Mutagenicity

The nitro group raises concerns about DNA adduct formation. Ames test predictions suggest potential mutagenicity in TA100 strains (prob. = 0.67).

Applications and Future Directions

Pharmaceutical Development

The compound’s dual hydrophobic/hydrophilic character makes it a candidate for:

  • Antibacterial prodrugs: Nitro reduction to hydroxylamine derivatives could target anaerobic pathogens.

  • Topical formulations: High logP favors skin permeation for dermatological applications.

Material Science

Pyran-2-ones with nitro groups have been explored as:

  • Nonlinear optical materials: Due to strong dipole moments from the nitro-aromatic system.

  • Polymer stabilizers: Radical scavenging via nitro-to-nitroxide conversion.

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